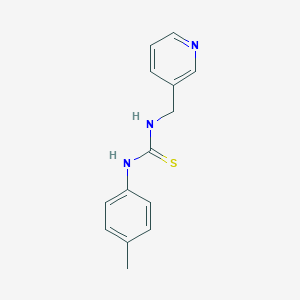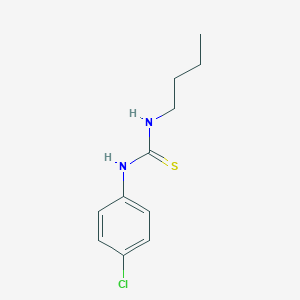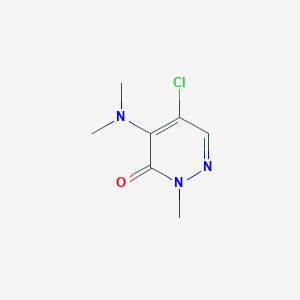![molecular formula C15H9N3S B373980 14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene](/img/structure/B373980.png)
14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines elements of pyridine, benzothiepine, and pyrimidine. The fusion of these rings results in a molecule with diverse biological activities, making it a valuable scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents. For instance, heating this precursor with sodium methoxide (MeONa) in butanol (BuOH) at reflux conditions can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiepine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidizing the sulfur atom.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.
Applications De Recherche Scientifique
Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound is used in studies to understand its interactions with biological macromolecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of downstream signaling proteins. This inhibition disrupts cellular signaling pathways that are crucial for cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a similar pyrimidine core but lacking the benzothiepine ring.
Pyrazolo[3,4-d]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine ring, known for its anticancer activity.
Uniqueness
Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine is unique due to the presence of the benzothiepine ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with a broader range of molecular targets, making it a versatile scaffold for drug development.
Propriétés
Formule moléculaire |
C15H9N3S |
|---|---|
Poids moléculaire |
263.3g/mol |
Nom IUPAC |
14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene |
InChI |
InChI=1S/C15H9N3S/c1-2-6-13-11(4-1)14-12(8-16-9-18-14)10-5-3-7-17-15(10)19-13/h1-9H |
Clé InChI |
INTYVBKNMMUUKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC=NC=C3C4=C(S2)N=CC=C4 |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC=NC=C3C4=C(S2)N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-{3-[(2-chlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373915.png)
![1-(4-amino-3,5-dichlorophenyl)-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamino)ethanol](/img/structure/B373916.png)

![N-[4-(4-chlorobenzyl)benzyl]-N,N-dimethylamine](/img/structure/B373919.png)
![N-methyl-N-(3-phenyl-3-{[4-(trifluoromethyl)phenyl]sulfanyl}propyl)amine](/img/structure/B373921.png)
![N-[2-(benzyloxy)benzyl]-N,N-dimethylamine](/img/structure/B373924.png)
